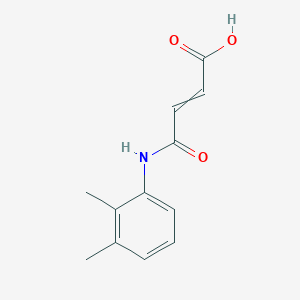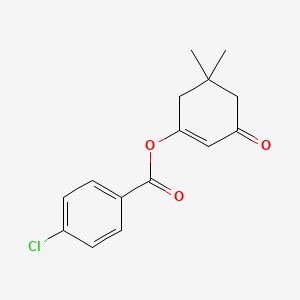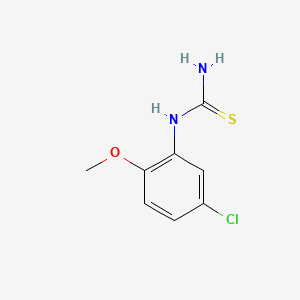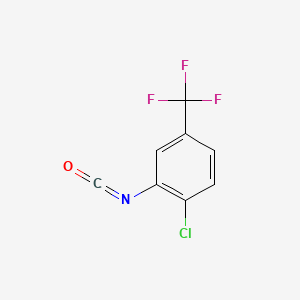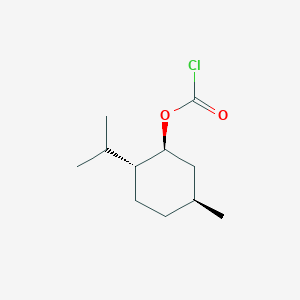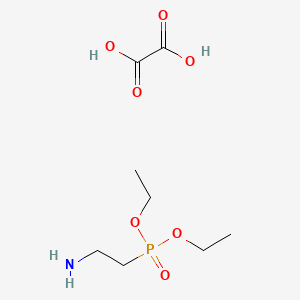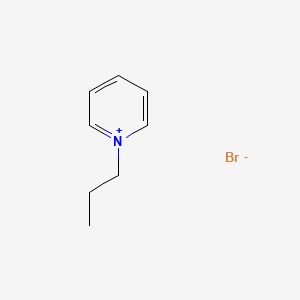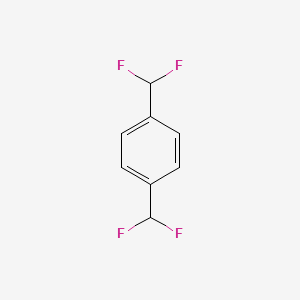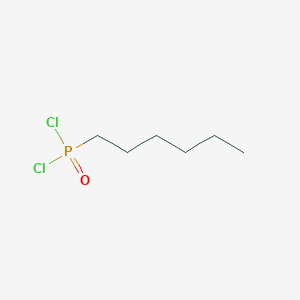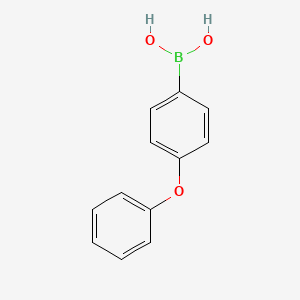
2-Chloro-3,5-difluoroaniline
Descripción general
Descripción
2-Chloro-3,5-difluoroaniline is a compound with the molecular formula C6H4ClF2N . It is a derivative of aniline, which is an organic compound containing an aminobenzene moiety .
Synthesis Analysis
The synthesis of 2-Chloro-3,5-difluoroaniline involves several steps. One method involves reacting an aminating agent with a 1,3,5-trifluorobenzene compound . Another method involves substituting an amino group of 2,4-difluoro-6-nitroaniline with a chlorine atom and then converting the nitro group into an amino group .Molecular Structure Analysis
The molecular structure of 2-Chloro-3,5-difluoroaniline consists of a benzene ring with two fluorine atoms, one chlorine atom, and one amine group attached to it . The InChI key for this compound is XDHOQZCRADUDRI-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Organic Synthesis
“2-Chloro-3,5-difluoroaniline” is used as a raw material and intermediate in organic synthesis . It plays a crucial role in the creation of complex organic compounds due to its unique chemical structure.
Pharmaceuticals
This compound is used in the pharmaceutical industry . Its unique properties make it a valuable component in the development of new drugs and treatments.
Agrochemicals
“2-Chloro-3,5-difluoroaniline” is also used in the production of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, and for promoting growth.
Dyestuff
In the dyestuff industry, “2-Chloro-3,5-difluoroaniline” is used as a key ingredient . It helps in the production of dyes that are used in various industries, including textiles and printing.
Nephrotoxicity Studies
The compound has been used in in vitro nephrotoxic effects studies . These studies are crucial for understanding the impact of certain substances on kidney function.
Preparation of Other Fluorinated Compounds
“2-Chloro-3,5-difluoroaniline” is used in the preparation of other fluorinated compounds . These compounds have a wide range of applications in various fields, including medicine, agriculture, and materials science.
Safety and Hazards
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as aniline and substituted anilines . These compounds typically interact with various enzymes and receptors in the body.
Mode of Action
As a substituted aniline, it may interact with its targets through the amino group, influencing the function of the target molecules .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb (blood-brain barrier) permeant . . These properties could influence the bioavailability of 2-Chloro-3,5-difluoroaniline.
Result of Action
As a substituted aniline, it may cause various biological effects depending on the specific targets it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3,5-difluoroaniline. For instance, it is combustible, and its vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . These properties could influence how 2-Chloro-3,5-difluoroaniline is stored and handled, potentially affecting its stability and efficacy.
Propiedades
IUPAC Name |
2-chloro-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHOQZCRADUDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371402 | |
| Record name | 2-chloro-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-difluoroaniline | |
CAS RN |
36556-60-2 | |
| Record name | 2-chloro-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


